molecular formula C4H2Cl3NO B6416081 5-Trichloromethylisoxazole CAS No. 88283-10-7

5-Trichloromethylisoxazole

Cat. No.: B6416081
CAS No.: 88283-10-7
M. Wt: 186.42 g/mol
InChI Key: LJVSHTQXMKTCBA-UHFFFAOYSA-N
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Description

5-Trichloromethylisoxazole is a heterocyclic compound characterized by the presence of a trichloromethyl group attached to an isoxazole ring. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Trichloromethylisoxazole typically involves the cyclization of trichloromethyl ketones with hydroxylamine. One common method includes the reaction of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine hydrochloride under acidic conditions . The reaction proceeds through the formation of an intermediate oxime, which cyclizes to form the isoxazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Trichloromethylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Trichloromethylisoxazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and microbicides.

Mechanism of Action

The mechanism of action of 5-Trichloromethylisoxazole involves its interaction with specific molecular targets. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its bioactivity .

Comparison with Similar Compounds

Uniqueness: 5-Trichloromethylisoxazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential for diverse functionalization. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for various applications .

Properties

IUPAC Name

5-(trichloromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl3NO/c5-4(6,7)3-1-2-8-9-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVSHTQXMKTCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415896
Record name 5-trichloromethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88283-10-7
Record name 5-trichloromethylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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